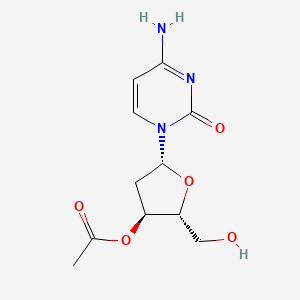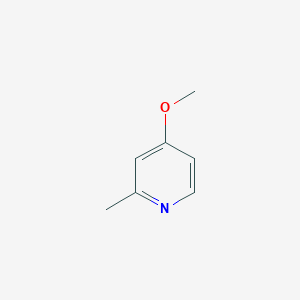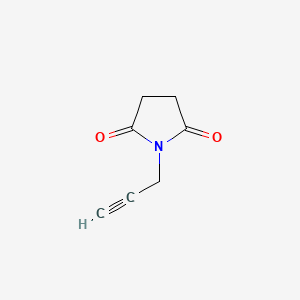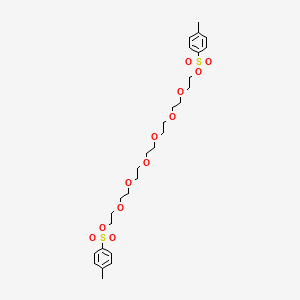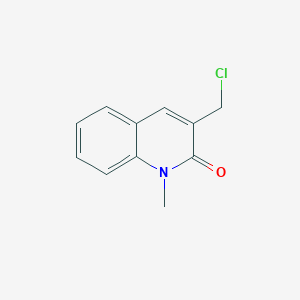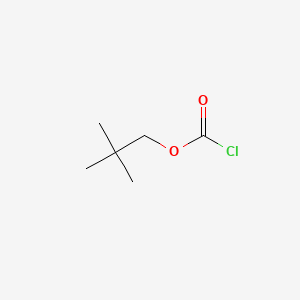
Neopentyl chloroformate
Übersicht
Beschreibung
Neopentyl chloroformate is a branched primary alkyl chloroformate . It is a useful protecting agent during peptide synthesis . It has been used in the preparation of a mixture of 11,12-dimethyltetradecanoic acid and 11-ethyl-12-methyltridecanoic acid .
Molecular Structure Analysis
The molecular formula of Neopentyl chloroformate is C6H11ClO2 . It has a molecular weight of 150.60 g/mol .Chemical Reactions Analysis
The specific rates of solvolysis of neopentyl chloroformate have been determined in 21 pure and binary solvents at 45.0 °C . In most solvents, the values are essentially identical to those for ethyl and n-propyl chloroformates .Physical And Chemical Properties Analysis
Neopentyl chloroformate has a vapor pressure of −0.65 psi at 20 °C . Its refractive index is n20/D 1.410 (lit.) . It has a boiling point of 55 °C/36 mmHg (lit.) and a density of 1.003 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Application 1: Solvolysis Studies
- Specific Scientific Field : Chemistry, specifically Physical Organic Chemistry .
- Summary of the Application : Neopentyl chloroformate is used in solvolysis studies. Solvolysis is a type of nucleophilic substitution or elimination reaction in which the nucleophile is a solvent molecule .
- Methods of Application or Experimental Procedures : The specific rates of solvolysis of neopentyl chloroformate have been determined in 21 pure and binary solvents at 45.0 °C . The rates of solvolysis in most solvents are essentially identical to those for ethyl and n-propyl chloroformates .
Application 2: Peptide Synthesis
- Specific Scientific Field : Biochemistry, specifically Peptide Synthesis .
- Summary of the Application : Neopentyl chloroformate is used as a protecting agent during peptide synthesis . Protecting groups are functional groups which are used in chemistry to prevent unwanted reactions from occurring during synthesis.
- Results or Outcomes : The use of neopentyl chloroformate as a protecting agent can help to increase the efficiency and yield of peptide synthesis by preventing unwanted side reactions .
Application 3: Preparation of Fatty Acids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Neopentyl chloroformate is used in the preparation of fatty acids . Fatty acids are carboxylic acids with long aliphatic chains, which are either saturated or unsaturated. They play a vital role in numerous biological functions.
- Methods of Application or Experimental Procedures : Neopentyl chloroformate was used in the preparation of a mixture of 11,12-dimethyltetradecanoic acid and 11-ethyl-12-methyltridecanoic acid . The specific methods of application or experimental procedures can vary depending on the specific fatty acid being synthesized.
- Results or Outcomes : The use of neopentyl chloroformate in the preparation of these fatty acids can help to increase the efficiency and yield of the synthesis .
Safety And Hazards
Neopentyl chloroformate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and toxic if inhaled . It can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
2,2-dimethylpropyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBFHLPTCPVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391707 | |
| Record name | Neopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentyl chloroformate | |
CAS RN |
20412-38-8 | |
| Record name | Neopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neopentyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




